

Application Note: Quantitative Analysis of Palmitoleic Acid-13C16 by LC-MS/MS

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Compound of Interest		
Compound Name:	Palmitoleic acid-13C16	
Cat. No.:	B15571766	Get Quote

Introduction

Palmitoleic acid (16:1n-7) is an omega-7 monounsaturated fatty acid that has garnered significant interest as a lipokine, a lipid hormone that can regulate metabolic processes.[1][2] It plays a role in insulin sensitivity, inflammation, and hepatic lipid metabolism.[2] Accurate and precise quantification of palmitoleic acid and its metabolic fate is crucial for understanding its physiological and pathological roles. Stable isotope-labeled compounds, such as **Palmitoleic acid-13C16**, are invaluable tools for tracer studies in metabolic research, allowing for the elucidation of metabolic fluxes and pathways.[3][4] This application note provides a detailed protocol for the sensitive and specific quantification of **Palmitoleic acid-13C16** in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle

This method utilizes a robust sample preparation procedure involving protein precipitation and liquid-liquid extraction to isolate lipids from the biological matrix. The separation of **Palmitoleic acid-13C16** is achieved by reverse-phase liquid chromatography, which separates fatty acids based on their chain length and degree of unsaturation.[5] Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for **Palmitoleic acid-13C16**. An appropriate stable isotopelabeled internal standard, such as Palmitoleic Acid-d14, is recommended to ensure the accuracy and precision of the quantification by correcting for variability during sample processing and analysis.[1][6]



Experimental Protocols Sample Preparation (Modified Folch Extraction)

This protocol is suitable for various biological matrices such as plasma, serum, and tissue homogenates.[1]

Materials:

- Biological sample (e.g., 100 μL plasma or 20 mg homogenized tissue)
- Palmitoleic Acid-d14 internal standard solution (in methanol)
- Chloroform:Methanol solution (2:1, v/v)
- 0.9% NaCl solution
- Glass centrifuge tubes with PTFE-lined caps
- Nitrogen gas evaporator
- Vortex mixer
- Centrifuge

Procedure:

- To a glass centrifuge tube, add the biological sample.
- Spike the sample with a known amount of Palmitoleic Acid-d14 internal standard solution (e.g., 10 μL of a 1 μg/mL solution).[7]
- Add 2 mL of the chloroform:methanol (2:1, v/v) solution.[1]
- Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
- Add 400 μL of 0.9% NaCl solution to induce phase separation.[1]
- · Vortex for another 30 seconds.



- Centrifuge at 2,000 x g for 10 minutes to separate the layers.[1]
- · Carefully aspirate the upper aqueous layer and discard it.
- Transfer the lower organic layer (containing the lipids) to a new clean glass tube.[1]
- Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[1]
- Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 μL of Acetonitrile:Water, 90:10, v/v with 0.1% formic acid).[7]

LC-MS/MS Analysis

Instrumentation:

UPLC-MS/MS system (e.g., AB 5500 Q-trap or similar)[8]

LC Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm)[1]
- Mobile Phase A: Water with 0.1% formic acid[1]
- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid[1]
- Flow Rate: 0.3 mL/min[9][10]
- Column Temperature: 40°C[7]
- Injection Volume: 5 μL[7]
- · Gradient:
 - 0-2 min: 30% B
 - 2-10 min: 30% to 100% B
 - 10-15 min: 100% B



15.1-18 min: 30% B (re-equilibration)

MS/MS Parameters:

Ionization Mode: Negative Electrospray Ionization (ESI-)[9][10]

Scan Type: Multiple Reaction Monitoring (MRM)

Curtain Gas: 35.0 L/h[8]

Ion Source Gas 1: 50 L/h[8]

Ion Source Gas 2: 50 L/h[8]

Spray Voltage: -4500 V[11]

• Source Temperature: 250°C[11]

MRM Transitions: The specific m/z transitions for the precursor and product ions of **Palmitoleic acid-13C16** and the internal standard should be optimized by infusing the individual standard solutions into the mass spectrometer. For unlabeled palmitic acid, the transition m/z 255.2 -> 255.2 (parent ion) is often monitored. For a fully labeled 13C16 palmitoleic acid, the precursor ion would be approximately m/z 271.2. The product ion for quantification would likely be the same, representing the intact deprotonated molecule.

Data Presentation

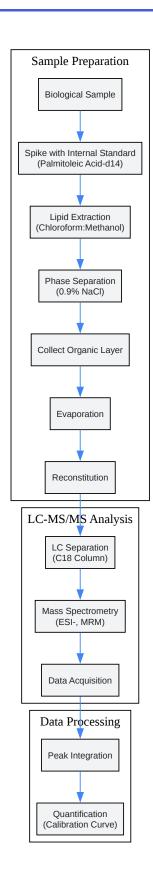
The performance of the LC-MS/MS method should be validated for linearity, accuracy, precision, and sensitivity. The following table summarizes expected performance characteristics for a fatty acid quantification method using a stable isotope-labeled internal standard.



Validation Parameter	Expected Performance
Linearity (R²)	> 0.995[7][11]
Accuracy (% Recovery)	90 - 110%[7]
Precision (%RSD)	< 15%[7]
Limit of Quantification (LOQ)	~0.1 - 1 ng/mL[7][11]

Visualizations Experimental Workflow





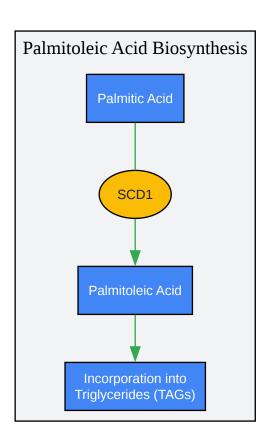
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Caption: Workflow for the LC-MS/MS analysis of Palmitoleic acid-13C16.



Biosynthesis of Palmitoleic Acid

Palmitoleic acid is endogenously synthesized from palmitic acid by the enzyme Stearoyl-CoA Desaturase-1 (SCD1).[1] It is then incorporated into various lipid species, with a significant portion being stored in triglycerides (TAGs).[1]



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Caption: Biosynthesis of palmitoleic acid and its incorporation into triglycerides.

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